molecular formula C14H19N3O2 B2659965 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea CAS No. 922939-89-7

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea

Cat. No.: B2659965
CAS No.: 922939-89-7
M. Wt: 261.325
InChI Key: XFVHDQKABSGRFU-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea is an organic compound that belongs to the class of ureas. Compounds in this class are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring an indole moiety and a urea linkage, suggests potential biological activity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 2-methoxyethylamine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture interference.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The urea linkage can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potentially active in biological assays due to the presence of the indole moiety, which is known for its biological activity.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to protein targets, while the urea linkage might contribute to hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ethyl-1H-indol-3-yl)-3-(2-hydroxyethyl)urea
  • 1-(1-ethyl-1H-indol-3-yl)-3-(2-chloroethyl)urea
  • 1-(1-ethyl-1H-indol-3-yl)-3-(2-ethoxyethyl)urea

Comparison

Compared to these similar compounds, 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea might exhibit unique properties due to the presence of the methoxy group, which can influence its solubility, reactivity, and biological activity. The methoxy group can also participate in hydrogen bonding, potentially affecting the compound’s interaction with biological targets.

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-3-17-10-12(11-6-4-5-7-13(11)17)16-14(18)15-8-9-19-2/h4-7,10H,3,8-9H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVHDQKABSGRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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